

Antitumor Activity of Volasertib in Xenograft Mouse Models

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Compound Focus: Volasertib

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The following table summarizes the efficacy of **volasertib** as a single agent and in combination therapy across different cancer types in mouse models.

| Cancer Type | Model Type (Cell Line) | Dosing Regimen (Volasertib) | Combination Agent | Key Efficacy Findings | Reference |
|-----------------|------------------------|------------------------------|---------------------|-------------------------------------------------------------------------------------------------|-----------|
| Cervical Cancer | Subcutaneous (Caski) | 15 mg/kg, i.p., every 2 days | Cisplatin (2 mg/kg) | Significant inhibition of tumor growth; combination more effective than either monotherapy. [1] | |

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|----------------------------------------------------------|----------------------------------------------------|--------------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pediatric Cancers (Various solid tumors & ALL) | Subcutaneous & Disseminated (Multiple PPTP models) | 30 mg/kg (solid tumors) or 15 mg/kg (ALL), I.V., q7dx3 | - | Induced significant tumor growth delay in 59% of solid tumor models; achieved objective regressions in neuroblastoma, glioblastoma, rhabdomyosarcoma, and ALL xenografts. [2] | |
| Glioblastoma (GBM) | Intracranial (GSC lines) | Information not specified in abstract | Ionizing Radiation (IR) | Combination with IR significantly inhibited tumor growth and prolonged median survival vs radiation alone. [3] | |
| Acute Lymphoblastic Leukemia (ALL) | Orthotopic (Cell line & PDX) | 6 mg/kg, i.v. (in polymersome) | Vincristine (0.25 mg/kg, in polymersome) | Ps-VCR/Vol potently inhibited leukemia progression and provided a remarkable survival benefit. [4] | |

Experimental Protocols for Xenograft Studies

Here are the detailed methodologies commonly employed in the **volasertib** xenograft studies.

Model Establishment and Dosing

- **Cell Line Preparation:** Human cancer cells (e.g., Caski for cervical cancer) are cultured and harvested. [1]
- **Animal and Inoculation:** Female immunodeficient mice (e.g., Balb/c *nu/nu* or CB17SC *scid-/-*) are used. For solid tumors, cells (e.g., 2×10^6 Caski cells) are injected subcutaneously. For leukemia models, cells are injected intravenously to establish disseminated disease. [1] [2]
- **Randomization and Dosing:** Once tumors reach a predetermined volume (e.g., $\sim 0.3 \text{ cm}^2$), mice are randomized into treatment and control groups. **Volasertib** is typically administered intravenously (I.V.) or intraperitoneally (I.P.). A common schedule is once every 7 days for 3 doses (q7dx3), though other schedules like every 2 days are also used. [1] [2]

Formulation and Administration

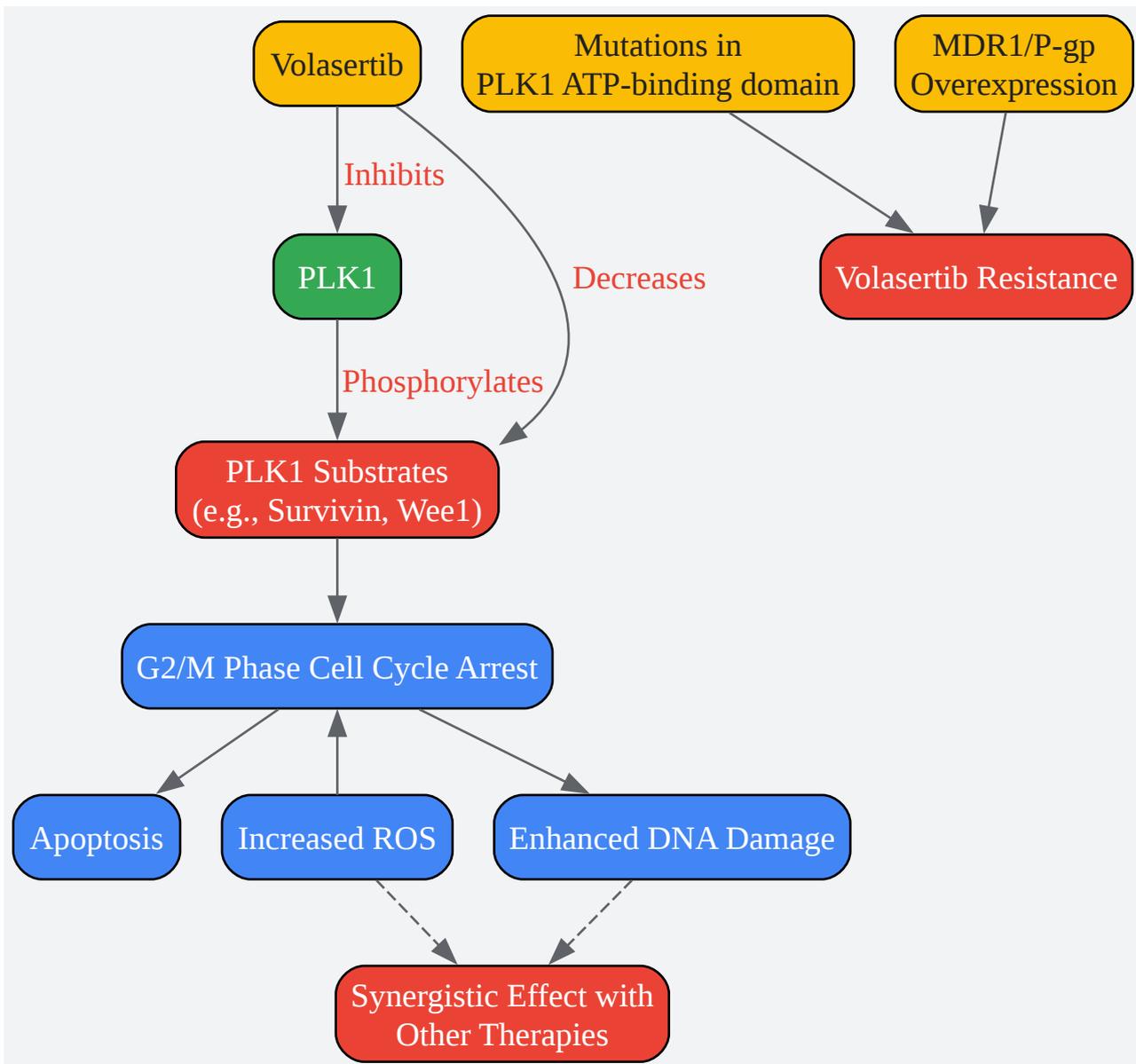
- **Volasertib Formulation:** For *in vivo* studies, **volasertib** is often formulated in a vehicle of **20% hydroxypropyl- β -cyclodextrin** and stored protected from light. [1]
- **Administration:** It is administered via **intravenous (I.V.)** or **intraperitoneal (I.P.)** injection. [1] [2]

Tumor Monitoring and Endpoint Analysis

- **Tumor Measurement:** For solid tumors, two perpendicular diameters (A and B) are measured regularly with calipers. Tumor volume is calculated using the formula: $V = (\pi/6) * \{ (A+B)/2 \}^3$. [1]
- **Endpoints:** At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The **rate of inhibition (IR)** is calculated as: $IR = 1 - (\text{Mean tumor weight of experimental group} / \text{Mean tumor weight of control group}) * 100\%$. [1]
- **Survival Monitoring:** For orthotopic/leukemia models (like the ALL PDX model), overall survival is a key endpoint. [4]

Mechanism of Action and Resistance

The experimental data reveals how **volasertib** exerts its antitumor effects and mechanisms by which resistance can develop.



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Mechanism of Action and Resistance of **Volasertib**

- **Primary Mechanism:** **Volasertib** is a highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for mitosis. Inhibition leads to **cell cycle arrest at the G2/M phase**, causing mitotic catastrophe and apoptosis. [1] [5]
- **Key Biomarkers:** Treatment decreases levels of PLK1 substrates like **Survivin** and **Wee1**. [1] It can also enhance intracellular **Reactive Oxygen Species (ROS)** levels. [1]
- **Synergy with Other Therapies:** **Volasertib** demonstrates synergistic effects with DNA-damaging agents (like cisplatin or radiation), likely because G2/M arrest prevents repair of therapy-induced DNA damage. [1] [3]
- **Resistance Mechanisms:** Studies identified two primary resistance pathways:

- **PLK1 Mutations:** Mutations in the ATP-binding domain of PLK1 (e.g., L59W, F183L) prevent **volasertib** from binding effectively. [5] [6]
- **MDR1 Overexpression:** Overexpression of the multidrug resistance protein 1 (MDR1/P-glycoprotein) pumps **volasertib** out of the cell, reducing its intracellular concentration. [5] [6]

Key Considerations for Researchers

- **Model Selection:** The antitumor activity of **volasertib** is broad but varies. The PPTP study showed particularly strong activity in **neuroblastoma and glioblastoma** models. [2]
- **Combination Strategy:** The most promising clinical translation may lie in rational combination therapies. Preclinical data strongly supports pairing **volasertib** with **chemotherapy (cisplatin, cytarabine), hypomethylating agents, radiation, or other targeted drugs**. [1] [7] [4]
- **Toxicity and Tolerability:** Be aware that mice may tolerate higher systemic exposure to **volasertib** than humans, which could lead to an overestimation of efficacy and underestimation of toxicity in a clinical context. [2]
- **Novel Formulations:** Recent advances, such as co-delivery in **polymersomes with vincristine**, show potential for improving efficacy and managing toxicity by ensuring optimal drug ratios at the tumor site. [4]

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